molecular formula C23H29N3O2 B6100248 [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone

Cat. No.: B6100248
M. Wt: 379.5 g/mol
InChI Key: RVQHSVMYSZMKPS-UHFFFAOYSA-N
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Description

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(2-methylpyridin-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-21(8-4-11-24-18)22(27)26-13-10-23(17-26)9-5-12-25(16-23)15-19-6-3-7-20(14-19)28-2/h3-4,6-8,11,14H,5,9-10,12-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHSVMYSZMKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. Subsequent steps involve the introduction of the methoxyphenyl and pyridinyl groups via nucleophilic substitution and coupling reactions. The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the structure or remove specific functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where modulation of certain pathways is beneficial.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these compounds, [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for more complex interactions with molecular targets, making it a valuable compound in various research and industrial applications.

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